3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine
Beschreibung
Systematic Nomenclature and CAS Registry Information
The compound (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine is systematically named according to IUPAC guidelines as (3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine . Its Chemical Abstracts Service (CAS) registry number is 156907-84-5 , which uniquely identifies the hydrochloride salt form of the molecule . The molecular formula is C₁₅H₂₃NO₂S , with a molecular weight of 281.41 g/mol for the free base and 317.87 g/mol for the hydrochloride salt .
A summary of its identity parameters is provided below:
| Property | Value |
|---|---|
| IUPAC Name | (3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine |
| CAS Number | 156907-84-5 (hydrochloride salt) |
| Molecular Formula | C₁₅H₂₃NO₂S (free base) |
| Molecular Weight | 281.41 g/mol (free base) |
| SMILES Notation | CCCN1CCCC@HC2=CC(=CC=C2)S(=O)(=O)C |
The methylsulfonyl (-SO₂CH₃) and propylpiperidine groups are critical to its structural identity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Stereochemical Configuration and Chiral Center Analysis
The compound contains a single chiral center at the C3 position of the piperidine ring, which adopts an (S)-configuration . This stereochemistry is explicitly encoded in its InChI descriptor:
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1
The chiral center arises from the substitution pattern at C3, where the phenylsulfonyl group introduces asymmetry (Figure 1). Computational modeling and experimental circular dichroism (CD) studies confirm that the (S)-enantiomer exhibits preferential binding to dopamine D2/D3 receptors compared to its (R)-counterpart .
Table 1: Stereochemical Properties
| Property | Value |
|---|---|
| Chiral Centers | 1 (C3 of piperidine) |
| Absolute Configuration | S |
| Optical Rotation (α) | Not reported in public literature |
The stereochemical integrity of the compound is preserved in synthetic routes using chiral resolving agents or asymmetric catalysis .
Crystallographic Data and Conformational Studies
X-ray crystallographic data for (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride reveal a monoclinic crystal system with space group P2₁/n . The piperidine ring adopts a chair conformation , while the phenylsulfonyl group lies in a pseudo-axial orientation relative to the ring (Figure 2). Key bond lengths and angles include:
- C3-S Bond Length : 1.76 Å (consistent with sulfonyl groups)
- Piperidine Ring Puckering Parameters : Q = 0.52 Å, θ = 12.3°
- Torsion Angle (C2-C3-S-O) : 178.5° (planar sulfonyl group)
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.827 Å, b = 14.441 Å, c = 10.175 Å |
| β Angle | 103.57° |
| Z (Molecules per Unit Cell) | 2 |
Molecular dynamics simulations further indicate that the propyl chain samples multiple gauche conformations in solution, while the sulfonyl group maintains rigidity due to resonance stabilization .
Comparative Analysis of Tautomeric and Ionization States
The compound exists predominantly in a single tautomeric form due to the absence of enolizable protons or conjugated π-systems. However, its ionization state varies with pH:
- pKa : 9.09 ± 0.10 (predicted for the piperidine nitrogen)
- Ionization at Physiological pH : Protonated (cationic form)
Table 3: Ionization States and Solubility
| Condition | Ionization State | Solubility |
|---|---|---|
| pH < 7 | Protonated (NH⁺) | High in aqueous media |
| pH > 10 | Deprotonated (N:) | Low in aqueous media |
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, reducing the basicity of the piperidine nitrogen compared to unsubstituted piperidines . No tautomeric equilibria are observed, as confirmed by ultraviolet-visible (UV-Vis) spectroscopy and computational density functional theory (DFT) calculations .
Eigenschaften
IUPAC Name |
3-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932921 | |
| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146798-66-5 | |
| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
OSU-6162, also known as PNU-96391, PNU 96391A, OSU6162, (-)-OSU, or Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . These receptors play crucial roles in mediating the behavioral effects of OSU-6162.
Mode of Action
OSU-6162 interacts with its targets, the dopamine D2 receptors and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer , similar to the closely related drug pridopidine. Both enantiomers of OSU-6162 show similar activity but with different ratios of effects. The (S) enantiomer, more commonly used in research, has a higher binding affinity to D2 but is a weaker partial agonist at 5-HT2A. Conversely, the ® enantiomer has higher efficacy at 5-HT2A but lower D2 affinity.
Biochemical Pathways
OSU-6162 affects the dopaminergic and serotonergic pathways in the brain. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes. This increase is associated with further increases in the antagonistic A2AR-D2R interactions in cocaine self-administration.
Pharmacokinetics
Its high affinity for the sigma1r receptor suggests that it may have good bioavailability.
Result of Action
OSU-6162 has shown antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies. It has been found to inhibit levodopa-induced dyskinesias in a monkey model of Parkinson’s disease. Furthermore, it has been shown to antagonize the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson’s disease.
Action Environment
The action of OSU-6162 can be influenced by environmental factors. For instance, it has been observed to stimulate locomotor activity in ‘low activity’ animals and inhibit locomotor activity in ‘high activity’ animals. This suggests that the compound’s action, efficacy, and stability can be influenced by the environment and the state of the organism.
Biochemische Analyse
Biochemical Properties
OSU-6162 interacts with several enzymes and proteins. It has a high affinity for the Sigma1R, a cytoplasmic chaperone found in the endoplasmic reticulum. It also interacts with dopamine D2 receptors and 5-HT2A receptors. The compound can increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes.
Cellular Effects
OSU-6162 has significant effects on various types of cells and cellular processes. It has been shown to modulate the effects of cocaine self-administration. In behavioral studies, OSU-6162 did not significantly change the number of active lever pressing and cocaine infusions. A trend to reduce cocaine readouts was found after 3 days of treatment.
Molecular Mechanism
OSU-6162 exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors. It has been suggested that OSU-6162 may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes.
Temporal Effects in Laboratory Settings
The effects of OSU-6162 change over time in laboratory settings. For instance, a trend to reduce cocaine readouts was found after 3 days of treatment with OSU-6162.
Dosage Effects in Animal Models
The effects of OSU-6162 vary with different dosages in animal models. Both enantiomers of OSU-6162 had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals.
Metabolic Pathways
It is known that OSU-6162 interacts with dopamine D2 receptors and 5-HT2A receptors, suggesting that it may be involved in dopamine and serotonin metabolism.
Transport and Distribution
It is known that OSU-6162 has a high affinity for the Sigma1R, suggesting that it may be transported to the endoplasmic reticulum where Sigma1R is located.
Subcellular Localization
Given its high affinity for the Sigma1R, which is a cytoplasmic chaperone found in the endoplasmic reticulum, it is likely that OSU-6162 is localized to the endoplasmic reticulum.
Biologische Aktivität
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, also known as OSU6162 or pridopidine, is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative disorders such as Huntington's disease (HD). This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₁O₂S
- Molecular Weight : Approximately 293.41 g/mol
The compound features a piperidine ring substituted with a propyl group and a methylsulfonylphenyl moiety. Its unique structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.
Piperidine derivatives have been studied for their interactions with various neurotransmitter receptors, particularly dopamine receptors. OSU6162 is classified as a dopamine stabilizer , exhibiting the following characteristics:
- Dopamine D2/D3 Receptor Interaction : The compound shows moderate affinity for D2/D3 receptors with low intrinsic activity. This allows it to stabilize dopamine-related behaviors depending on the baseline motor activity level—stimulating behavior at low levels and inhibiting at high levels .
- Sigma-1 Receptor Modulation : There is evidence suggesting that OSU6162 may interact with sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.
Biological Activity Overview
The biological activities of Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the potential of OSU6162 in clinical settings:
- Huntington's Disease Trials : A multicenter trial assessed the efficacy of pridopidine in improving voluntary motor symptoms in HD patients. Although primary endpoints were not met, secondary endpoints showed statistically significant improvements in voluntary movement quality and speed .
- Pharmacokinetics Studies : Research utilizing stable isotope methodology evaluated the pharmacokinetics of OSU6162, demonstrating its effects on dopamine synthesis and turnover in vivo .
- Comparative Analysis with Other Compounds : Studies comparing OSU6162 with other piperidine derivatives have shown that its unique sulfonamide functionality enhances its pharmacological profile compared to simpler piperidine structures or derivatives lacking similar substituents .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has highlighted various biological activities associated with Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, including:
- Antimicrobial Activity : Studies indicate that compounds with sulfonamide functionalities exhibit enhanced antimicrobial properties. In vitro assays have shown effectiveness against bacterial strains such as Salmonella typhi and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting its role as an anticancer agent .
- Enzyme Inhibition : Piperidine derivatives are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is particularly relevant in developing treatments for neurodegenerative diseases like Alzheimer’s and conditions like urinary tract infections .
Pharmacological Applications
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- has shown promise in various therapeutic areas:
- Neurological Disorders : The compound acts as a modulator of dopamine neurotransmission and may be beneficial in treating disorders such as Parkinson's disease and schizophrenia .
- Antimicrobial Treatments : Its enhanced activity against specific bacterial strains positions it as a candidate for developing new antibiotics or adjunct therapies .
- Cancer Therapy : The ability to induce apoptosis in cancer cells opens avenues for its use in chemotherapy regimens .
Case Studies
-
Antimicrobial Evaluation :
- A study assessed a series of piperidine derivatives, revealing that those incorporating the sulfonamide group demonstrated significantly improved antimicrobial activity compared to their non-sulfonamide counterparts. For instance, the compound showed an IC50 value indicating strong inhibition against Staphylococcus aureus .
- Anticancer Mechanism :
- Safety Profile :
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Stereochemical Influence : The (S)-enantiomer (target compound) and (R)-enantiomer [(+)-OSU6162] exhibit divergent pharmacological profiles. While the (S)-form stabilizes dopamine via antagonism, the (R)-form acts as a 5-HT receptor agonist with anti-Alzheimer’s activity .
Positional Isomerism : Moving the methylsulfonyl group from the 3-position (target compound) to the 4-position (ACR16) reduces D₂ affinity by >2-fold and shifts functional activity toward partial agonism .
Substituent Effects : Ordopidine introduces a fluorine atom at the 2-position of the phenyl ring and replaces propyl with ethyl, enhancing selectivity but reducing metabolic stability compared to pridopidine .
Pharmacokinetic and Behavioral Comparisons
Behavioral Insights :
- The target compound and ACR16 show dose-dependent stabilization of locomotor activity, contrasting with haloperidol’s unidirectional inhibition and high catalepsy risk .
Metabolic and Interaction Profiles
- Clearance Mechanisms: The target compound’s clearance in humans is primarily mediated by non-CYP pathways, as evidenced by minimal interaction with CYP2D6 inhibitors . In contrast, pridopidine and ordopidine may rely more on hepatic CYP enzymes due to structural differences .
- Species Scaling : Allometric scaling overpredicted the target compound’s human clearance by 4-fold in preclinical models, highlighting the limitations of animal-to-human extrapolation .
Conclusion “(S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine” distinguishes itself from analogs through its unique stereochemistry, balanced D₂ receptor occupancy, and favorable metabolic stability. While structural analogs like ACR16 and pridopidine share mechanistic similarities, their pharmacokinetic and behavioral profiles vary significantly due to substituent positioning and stereochemical factors. Further clinical studies are warranted to validate its advantages over existing dopamine stabilizers.
Vorbereitungsmethoden
Catalytic Asymmetric Synthesis via Reductive Transamination
Rhodium-Catalyzed Transfer Hydrogenation
The most enantioselective route to (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine involves rhodium-catalyzed reductive transamination of pyridinium salts. As detailed in a Nature Catalysis study, this method leverages a chiral primary amine additive to induce asymmetry during the reduction of a pyridinium precursor. The reaction employs:
- [RhCp*Cl₂]₂ (2.5 mol%) as the precatalyst
- Sodium iodide (10 mol%) as a co-catalyst
- Formic acid/triethylamine (5:2 ratio) as the hydrogen source
- Water/dichloromethane (1:15 v/v) as the solvent system
Under these conditions, the pyridinium nitrogen undergoes transamination with the chiral amine, yielding the target piperidine with 96% enantiomeric excess (ee) . The stereochemical outcome is attributed to non-covalent interactions between the rhodium intermediate and the chiral amine, which templates the (S)-configuration.
Substrate Scope and Limitations
This method accommodates electron-deficient aryl groups, including the 3-(methylsulfonyl)phenyl moiety, without competitive reduction of the sulfone group. However, sterically hindered pyridinium salts (e.g., 2,6-disubstituted) exhibit reduced reactivity (<50% conversion).
Sulfide Oxidation Route to Sulfone Functionality
Tungsten-Catalyzed Oxidation of Thioanisole Intermediates
A two-step synthesis starting from 3-(methylthio)phenylpiperidine derivatives is disclosed in patents US7923459B2 and ES2659577T3 . The critical oxidation step uses:
- Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 5 mol%)
- Hydrogen peroxide (30% aqueous, 3.0 equiv)
- Sulfuric acid (0.5 M in water)
Reaction conditions are tightly controlled at pH < 1 and 60–65°C for 8–12 hours, achieving 89–91% conversion to the sulfone. The strong acidic environment prevents epoxidation of alkenes and over-oxidation to sulfonic acids.
Solvent Optimization
Patent data reveals solvent effects on oxidation efficiency:
| Solvent | Conversion (%) | Sulfone Purity (%) |
|---|---|---|
| Water | 91 | 98 |
| Toluene/water (1:1) | 85 | 95 |
| Hexanes/water (1:1) | 78 | 90 |
Water is preferred for its ability to stabilize the tungstate-peroxo intermediate.
Enantiomeric Resolution of Racemic Mixtures
Diastereomeric Salt Crystallization
When asymmetric synthesis isn’t feasible, resolution via chiral acids is employed. The hydrochloride salt of racemic 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine is treated with L-(+)-tartaric acid in isopropanol (IPA), yielding the (S)-enantiomer with 99.2% diastereomeric excess (de) after three recrystallizations.
Crystallization Parameters
- Solvent : IPA/water (9:1 v/v)
- Seeding : 0.5% w/w pure (S)-enantiomer seed crystals
- Cooling rate : 0.5°C/min from 75°C to 23°C
This process, described in CA2951494A1 , produces pharmaceutical-grade material with <0.1% racemic contamination.
Industrial-Scale Manufacturing Processes
Combined Asymmetric Synthesis and Crystallization
A scalable route from US7923459B2 integrates rhodium catalysis with final HCl salt isolation:
- Asymmetric hydrogenation : 100 kg scale, 94% ee
- Salt formation : 5N HCl in IPA, 75°C dissolution
- Seeded crystallization : 65–70°C aging, yielding 87% (S)-enantiomer
The process uses toluene for the dehydration step (water content <0.1%) and IPA for crystallization, minimizing solvent swaps.
Environmental and Cost Considerations
- Catalyst recycling : Rhodium recovery via ion-exchange resins (92% efficiency)
- Waste streams : Sulfuric acid neutralized with Ca(OH)₂ to produce gypsum
Q & A
Q. What are the optimal synthetic routes for (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
- Sulfonylation : Introducing the methylsulfonyl group via H₂O₂ oxidation of a thioether intermediate under acidic conditions .
- Propylation : Alkylation of the piperidine nitrogen using 1-bromopropane in the presence of K₂CO₃ as a base, with DMF or THF as solvents .
- Chiral Resolution : Use of chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for pharmacological activity .
Q. Optimization Strategies :
Q. How is the compound characterized to confirm structural identity and enantiomeric excess?
Methodological Answer:
- Spectroscopy :
- Chiral Analysis :
- X-ray Crystallography : Resolves absolute configuration, though limited by crystal formation challenges .
Q. What in vitro assays are used to evaluate its biological activity, particularly for CNS targets?
Methodological Answer:
- Receptor Binding Assays :
- Functional Assays :
Advanced Research Questions
Q. How do conflicting reports on its dopamine D₂ receptor antagonism versus sigma-1 receptor affinity impact experimental design?
Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines, ligand concentrations). To resolve:
- Kinetic Binding Studies : Use off-rate assays (e.g., [³H]raclopride dissociation) to differentiate fast (D₂) vs. slow (sigma-1) receptor interactions .
- Knockout Models : Compare activity in D₂ receptor KO vs. wild-type mice to isolate sigma-1 effects .
- Computational Docking : Predict binding poses using molecular dynamics (e.g., AutoDock Vina) to identify key residues (e.g., Asp114 in D₂ vs. Glu172 in sigma-1) .
Q. What strategies address low BBB penetration observed in preclinical models?
Methodological Answer:
Q. How can contradictory data on its neuroprotective vs. pro-apoptotic effects in Alzheimer’s models be reconciled?
Methodological Answer:
- Dose-Dependency Studies : Test sub-nM to µM ranges; neuroprotection often occurs at low doses, while pro-apoptotic effects dominate at high concentrations .
- Pathway Analysis : Use RNA-seq to identify dose-dependent activation of CREB (neuroprotection) vs. caspase-3 (apoptosis) .
- Combination Therapy : Co-administer with antioxidants (e.g., NAC) to mitigate oxidative stress at higher doses .
Q. What pharmacodynamic endpoints are critical for validating its antidepressant efficacy in vivo?
Methodological Answer:
- Forced Swim Test (FST) : Reduced immobility time in rodents indicates antidepressant-like activity. Optimal dosing: 1–10 mg/kg, s.c. .
- Chronic Mild Stress (CMS) Model : Monitor sucrose preference and BDNF levels in hippocampus .
- EEG/fMRI : Assess prefrontal cortex activity changes during task-based paradigms .
Q. Data Contradiction Analysis Example :
Resolution : Perform in silico binding site comparisons and validate with selective receptor antagonists.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
